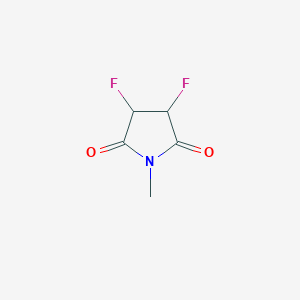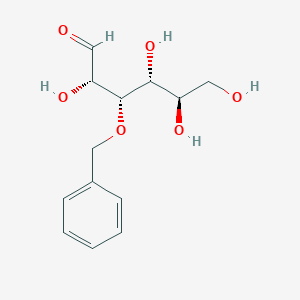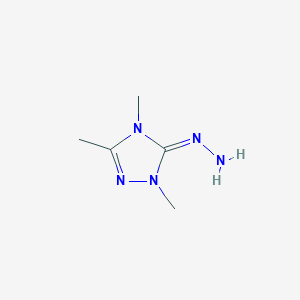
3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione is an organic compound with the molecular formula C5H5F2NO2 It is a derivative of pyrrolidinedione, characterized by the presence of two fluorine atoms at the 3 and 4 positions and a methyl group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione typically involves the fluorination of a suitable pyrrolidinedione precursor. One common method is the direct fluorination of 1-Methyl-2,5-Pyrrolidinedione using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-3,4-dione, while nucleophilic substitution can produce various substituted pyrrolidinedione derivatives.
科学研究应用
3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application.
相似化合物的比较
Similar Compounds
1-Methyl-2,5-Pyrrolidinedione: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3,4-Dichloro-1-Methyl-2,5-Pyrrolidinedione: Chlorine atoms replace fluorine, leading to variations in reactivity and stability.
3,4-Difluoro-2,5-Pyrrolidinedione: Lacks the methyl group, affecting its overall molecular interactions.
Uniqueness
3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various research applications, offering different reactivity and interaction profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C5H5F2NO2 |
|---|---|
分子量 |
149.10 g/mol |
IUPAC 名称 |
3,4-difluoro-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C5H5F2NO2/c1-8-4(9)2(6)3(7)5(8)10/h2-3H,1H3 |
InChI 键 |
WUQDUJRCDWVPJD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(C(C1=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)
![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12860564.png)




![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)


![7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one](/img/structure/B12860600.png)


